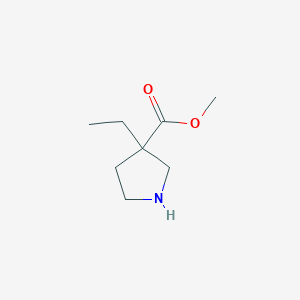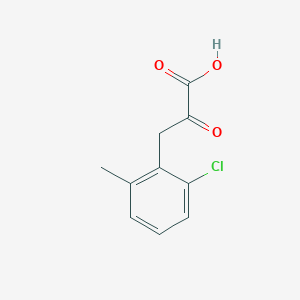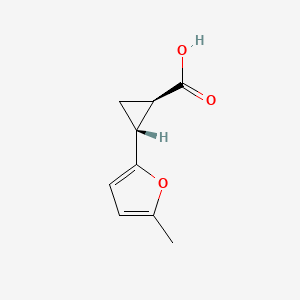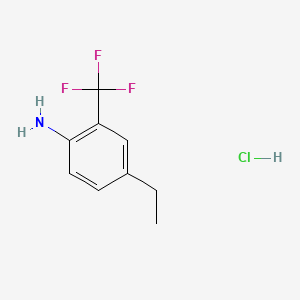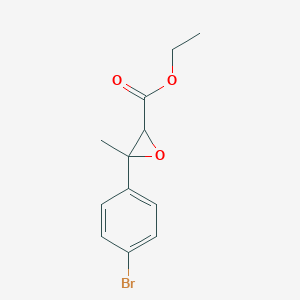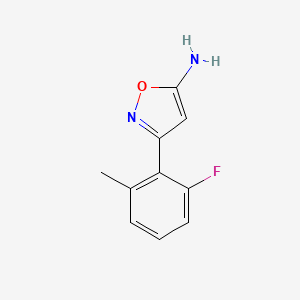
(5Z)-5-(3,4-dimethoxybenzylidene)-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyridine core with multiple functional groups, including methoxy, dioxo, and carbonitrile groups, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .
化学反応の分析
Types of Reactions
5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 5-[(3,4-dimethoxyphenyl)methylidene]-3-(phenylmethyl)-2-(phenylmethyl)imino-4-thiazolidinone
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- Sodium 5-(difluoromethoxy)-2-[(R,S)-[(3,4-dimethoxypyridin-2-yl)methyl]sulphinyl]benzimidazol-1-ide sesquihydrate
Uniqueness
The uniqueness of 5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-[(oxolan-2-yl)methyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific structural features and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H22N2O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H22N2O5/c1-13-16(9-14-6-7-18(26-2)19(10-14)27-3)20(24)23(21(25)17(13)11-22)12-15-5-4-8-28-15/h6-7,9-10,15H,4-5,8,12H2,1-3H3/b16-9- |
InChIキー |
XIJRUOHFMXNEMO-SXGWCWSVSA-N |
異性体SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)CC3CCCO3)C#N |
正規SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)CC3CCCO3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


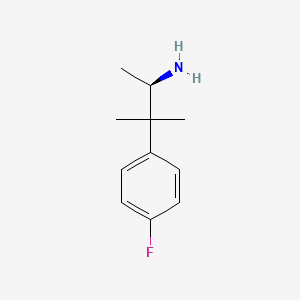

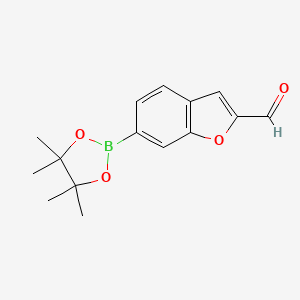
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)


